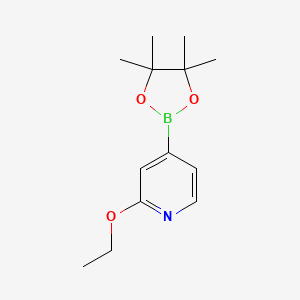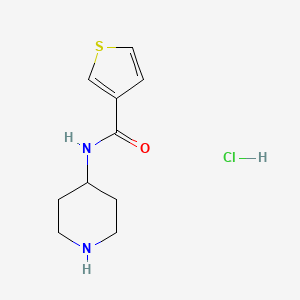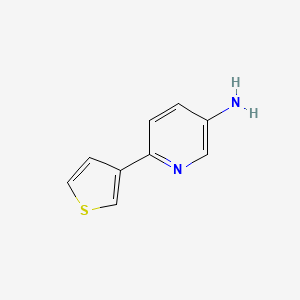![molecular formula C11H11NO3 B1418881 2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one CAS No. 740842-50-6](/img/structure/B1418881.png)
2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one
概要
説明
“2-Nitro-8,9-dihydro-5H-benzo7annulen-7(6H)-one” is a chemical compound. It is a derivative of 5H-Benzo7annulene . The molecular formula is CH and it has an average mass of 142.197 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, GluN2B-selective N-methyl-D-aspartate (NMDA) receptor antagonists derived from 3-benzazepines have been synthesized . The key intermediate, N-(2-methoxy-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-7-yl)acetamide, was obtained by cyclization of 3-acetamido-5-(3-methoxyphenyl)pentanoic acid .Molecular Structure Analysis
The molecular structure of 5H-Benzo7annulene, a related compound, has been studied . It has a molecular formula of CH, an average mass of 142.197 Da, and a monoisotopic mass of 142.078247 Da .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, GluN2B-selective N-methyl-D-aspartate (NMDA) receptor antagonists derived from 3-benzazepines have been synthesized . The final reaction steps comprise hydrolysis of the amide, reduction of the ketone, and reductive alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of 5H-Benzo7annulene, a related compound, have been studied . It has a molecular formula of CH, an average mass of 142.197 Da, and a monoisotopic mass of 142.078247 Da .科学的研究の応用
Ionophore Properties and Chelation
Research indicates that compounds related to 2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one have been studied for their ionophore properties. For instance, a study by Kruse and Breitmaier (1981) describes a double-ionophore with a macrocyclic ligand that chelates nickel(II) and cobalt(II) ions, in addition to potassium and sodium ions (Kruse & Breitmaier, 1981).
Vicarious Nucleophilic Substitution
Ostrowski, Moritz, and Mudryk (1995) explored the reaction of nitro-1,6-methano[10]annulenes with carbanions, following the Vicarious Nucleophilic Substitution of Hydrogen (VNS) scheme. This process highlights the reactivity of annulenes, which are structurally related to 2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one (Ostrowski, Moritz, & Mudryk, 1995).
Air Pollution Monitoring
A study by Wei et al. (2012) characterized PM2.5-bound nitrated polycyclic aromatic hydrocarbons (PAHs) in industrial and e-waste recycling sites. Their findings can be relevant for understanding the environmental impact and monitoring of compounds like 2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one (Wei et al., 2012).
Synthetic Applications in Pharmacology
Gawaskar et al. (2017) conducted research on the synthesis and pharmacological evaluation of GluN2B-selective NMDA receptor antagonists, using benzo[7]annulen derivatives. This research is indicative of the potential for 2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one in drug development (Gawaskar et al., 2017).
将来の方向性
特性
IUPAC Name |
3-nitro-5,6,8,9-tetrahydrobenzo[7]annulen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-11-5-2-8-1-4-10(12(14)15)7-9(8)3-6-11/h1,4,7H,2-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPLEYWTKAXWAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CCC1=O)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672269 | |
| Record name | 2-Nitro-5,6,8,9-tetrahydro-7H-benzo[7]annulen-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one | |
CAS RN |
740842-50-6 | |
| Record name | 2-Nitro-5,6,8,9-tetrahydro-7H-benzo[7]annulen-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride](/img/structure/B1418816.png)


![3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1418819.png)
![2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1418820.png)
